molecular formula C10H11NO B1583903 2,4,6-Trimethylbenzonitrile N-oxide CAS No. 2904-57-6

2,4,6-Trimethylbenzonitrile N-oxide

Cat. No.: B1583903
CAS No.: 2904-57-6
M. Wt: 161.2 g/mol
InChI Key: ZILPALOUYKHPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylbenzonitrile N-oxide is an organic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2004 g/mol. This compound is characterized by a benzene ring substituted with three methyl groups and a nitrile group, with an N-oxide functional group attached to the nitrogen atom of the nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzonitrile N-oxide can be synthesized through the oxidation of 2,4,6-trimethylbenzonitrile. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or peracetic acid (CH₃CO₃H) under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using more efficient oxidizing agents and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzonitrile N-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracetic acid (CH₃CO₃H) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the N-oxide group.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The primary product is the N-oxide derivative itself.

  • Reduction: The reduction of the N-oxide group can yield 2,4,6-trimethylbenzonitrile.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethylbenzonitrile N-oxide has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.

  • Biology: The compound can be used in biological studies to investigate the effects of N-oxide groups on biological molecules and systems.

  • Medicine: Research into the potential medicinal properties of N-oxide derivatives is ongoing, with some studies exploring their use as anti-inflammatory or antioxidant agents.

  • Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

2,4,6-Trimethylbenzonitrile N-oxide is similar to other N-oxide derivatives, such as 2,4,6-trimethoxybenzonitrile N-oxide and 2,6-dimethylbenzonitrile N-oxide. its unique structural features, such as the presence of three methyl groups on the benzene ring, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,4,6-Trimethoxybenzonitrile N-oxide

  • 2,6-Dimethylbenzonitrile N-oxide

  • 2,4,6-Trimethylbenzonitrile

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2,4,6-trimethylbenzonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPALOUYKHPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#[N+][O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183277
Record name 2,4,6-Trimethylbenzonitrile, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2904-57-6
Record name 2,4,6-Trimethylbenzonitrile, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesitonitrile oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trimethylbenzonitrile, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzonitrile N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylbenzonitrile N-oxide
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylbenzonitrile N-oxide
Reactant of Route 3
2,4,6-Trimethylbenzonitrile N-oxide
Reactant of Route 4
Reactant of Route 4
2,4,6-Trimethylbenzonitrile N-oxide
Reactant of Route 5
2,4,6-Trimethylbenzonitrile N-oxide
Reactant of Route 6
2,4,6-Trimethylbenzonitrile N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.